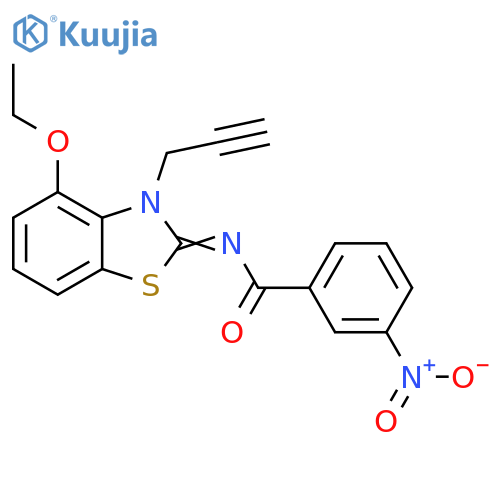

Cas no 868376-92-5 (N-(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide)

N-(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide

- FLIUNWKKPQPMSN-VXPUYCOJSA-N

- Benzamide, N-[4-ethoxy-3-(2-propyn-1-yl)-2(3H)-benzothiazolylidene]-3-nitro-

- F1816-0095

- N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

- N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

- (Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide

- AKOS024611354

- 868376-92-5

-

- インチ: 1S/C19H15N3O4S/c1-3-11-21-17-15(26-4-2)9-6-10-16(17)27-19(21)20-18(23)13-7-5-8-14(12-13)22(24)25/h1,5-10,12H,4,11H2,2H3

- InChIKey: FLIUNWKKPQPMSN-UHFFFAOYSA-N

- ほほえんだ: C(N=C1N(CC#C)C2=C(OCC)C=CC=C2S1)(=O)C1=CC=CC([N+]([O-])=O)=C1

計算された属性

- せいみつぶんしりょう: 381.07832714g/mol

- どういたいしつりょう: 381.07832714g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 653

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 113Ų

N-(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1816-0095-10mg |

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |

868376-92-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1816-0095-4mg |

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |

868376-92-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1816-0095-40mg |

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |

868376-92-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1816-0095-50mg |

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |

868376-92-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1816-0095-20μmol |

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |

868376-92-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1816-0095-5μmol |

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |

868376-92-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1816-0095-2μmol |

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |

868376-92-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1816-0095-3mg |

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |

868376-92-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1816-0095-15mg |

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |

868376-92-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1816-0095-75mg |

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide |

868376-92-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

N-(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide 関連文献

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

N-(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamideに関する追加情報

N-(2Z)-4-Ethoxy-3-(Prop-2-Yn-1-Yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-3-Nitrobenzamide: A Novel Compound with Promising Therapeutic Potential

N-(2Z)-4-Ethoxy-3-(Prop-2-Yn-1-Yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-3-Nitrobenzamide (CAS No. 868376-92-5) represents a unique molecular entity that combines structural features of benzothiazole, nitrobenzamide, and alkynyl-functionalized groups. This compound has garnered significant attention in recent years due to its potential applications in drug discovery, inflammation modulation, and neuroprotection. The synthesis of this molecule involves a multi-step process that integrates aryl substitution, alkynyl coupling, and heterocyclic ring formation, resulting in a complex yet highly functionalized scaffold. The nitro group at the 3-position of the benzamide moiety plays a critical role in modulating the compound's electronic properties, while the ethoxy and alkynyl substituents contribute to its lipophilicity and reactivity.

Benzothiazole is a well-known heterocyclic compound with a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The dihydrobenzothiazole ring system in this molecule further enhances its bioavailability and target specificity. The alkynyl group (prop-2-yn-1-yl) introduces steric hindrance and electronic effects, which may influence the compound's binding affinity to specific receptors or enzymes. Recent studies have demonstrated that alkynyl-functionalized compounds can act as pro-drugs or precursors for click chemistry reactions, enabling the development of targeted drug delivery systems.

Nitrobenzamide derivatives are commonly used in drug design due to their ability to modulate protein kinase activity and inflammatory pathways. The 3-nitro group in this compound is believed to enhance its antioxidant potential by scavenging free radicals and reducing oxidative stress. Additionally, the nitro group may serve as a bioisostere for other functional groups, such, as hydroxyl or amino groups, thereby expanding the compound's pharmacological profile. The combination of nitrobenzamide and benzothiazole moieties in this molecule suggests a dual mechanism of action, potentially targeting both inflammatory mediators and neurodegenerative pathways.

Recent advancements in computational drug discovery have highlighted the importance of molecular docking and virtual screening in predicting the interactions between compounds like N-(2Z)-4-Ethoxy-3-(Prop-2-Yn-1-Yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-3-Nitrobenzamide and biological targets. Studies using molecular dynamics simulations have shown that the alkynyl group can form hydrogen bonds with serine residues in protein kinases, while the nitro group may interact with metal ions or electrophilic centers in enzymes. These interactions are critical for the compound's selectivity and efficacy in therapeutic applications.

Inflammation is a key biological process that, when dysregulated, contributes to various diseases, including rheumatoid arthritis, neurodegenerative disorders, and cardiovascular conditions. Research has indicated that benzothiazole derivatives can inhibit NF-κB signaling, a central pathway in inflammatory responses. The nitrobenzamide moiety in this compound may further enhance its anti-inflammatory effects by modulating cyclooxygenase (COX) activity and prostanoid biosynthesis. Experimental studies have shown that N-(2Z)-4-Ethoxy-3-(Prop-2-Yn-1-Yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-3-Nitrobenzamide exhibits selective inhibition of COX-2, making it a promising candidate for targeted anti-inflammatory therapies.

Neuroprotection is another area where this compound shows potential. Benzothiazole derivatives have been explored for their ability to inhibit amyloid beta aggregation and reduce oxidative stress in neurodegenerative diseases such as Alzheimer's disease. The alkynyl group in this molecule may facilitate cross-linking with peptide motifs, enhancing its stability and targeting ability. Additionally, the nitro group may contribute to electronic conjugation, which is essential for radical scavenging and metal chelation in neuroprotective mechanisms. These properties make the compound a valuable candidate for drug development in neurological disorders.

Drug discovery efforts involving N-(2Z)-4-Ethoxy-3-(Prop-2-Yn-1-Yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-3-Nitrobenzamide have also focused on its pharmacokinetic profile. The ethoxy substituent increases the lipophilicity of the molecule, which may enhance its permeability across biological membranes and improve its bioavailability. However, the nitro group can also introduce hydrophilic interactions, potentially affecting the compound's solubility and metabolism. Optimization of these properties is crucial for the development of oral formulations and targeted delivery systems.

In vitro and in vivo studies have provided preliminary evidence of the compound's therapeutic potential. For example, cell-based assays have demonstrated that N-(2Z)-4-Ethoxy-3-(Prop-2-Yn-1-Yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-3-Nitrobenzamide can inhibit the proliferation of cancer cells by targeting mitochondrial pathways and apoptosis regulators. Additionally, animal models have shown that the compound reduces inflammatory markers and neurodegenerative symptoms, suggesting its clinical relevance. These findings underscore the importance of further preclinical research to validate its efficacy and safety in human trials.

Future directions in the study of N-(2Z)-4-Ethoxy-3-(Prop-2-Yn-1-Yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-3-Nitrobenzamide include the exploration of its combination therapy potential with existing drugs and the development of nanocarriers for targeted delivery. Advances in synthetic chemistry and drug delivery technologies are expected to enhance the compound's therapeutic utility and clinical translation. Collaborative efforts between pharmaceutical companies, academic institutions, and research organizations will be essential to overcome the challenges associated with drug development and regulatory approval.

N-(2Z)-4-Ethoxy-3-(Prop-2-Yn-1-Yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-3-Nitrobenzamide is a promising molecular entity with a diverse range of biological activities and pharmacological potential. Its unique structural features and functional groups make it a valuable candidate for drug discovery in inflammatory diseases, neurological disorders, and cancer therapy. Continued research into its mechanisms of action, pharmacokinetics, and clinical applications will be critical in advancing its development as a therapeutic agent. The integration of computational modeling, experimental validation, and translational research will be instrumental in realizing the full potential of this compound in modern medicine.

In conclusion, the synthesis and characterization of N-(2Z)-4-Ethoxy-3-(Prop-2-Yn-1-Yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-3-Nitrobenzamide represent a significant advancement in the field of drug discovery. Its complex structure and multifunctional groups offer a unique platform for the development of targeted therapies and combination treatments. As research in this area continues to evolve, the potential applications of this compound are likely to expand, contributing to the advancement of medical science and improvement of patient outcomes.

868376-92-5 (N-(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide) 関連製品

- 2229094-35-1(2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol)

- 1311183-19-3(2-(4-Chlorophenoxy)pyridine-5-boronic acid)

- 2680562-19-8(5-(Dimethylcarbamoyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1807143-52-7(1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene)

- 923107-39-5(1-4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-(2-methylphenoxy)ethan-1-one)

- 666699-73-6(2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol)

- 2228763-24-2(1-{2-3-chloro-4-(trifluoromethyl)phenylethyl}cyclopropan-1-amine)

- 941885-81-0(N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3,5-dimethylbenzamide)

- 1216266-70-4(2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine)

- 2171518-84-4(tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate)